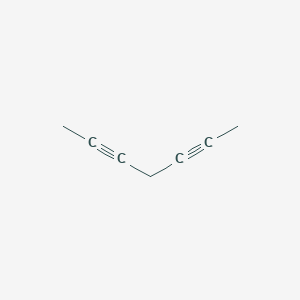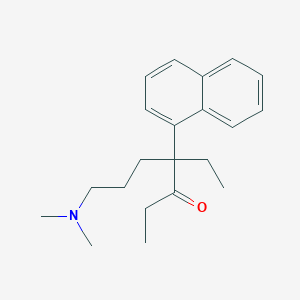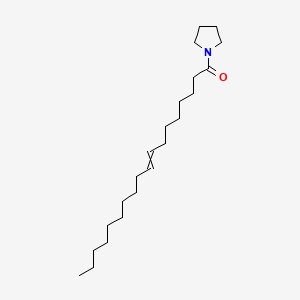![molecular formula C13H8N2O3 B13807092 11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide](/img/structure/B13807092.png)
11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide can be compared with other similar compounds such as:
3-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound has a similar structure but with a bromine atom substitution.
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound has a chlorine atom substitution.
The uniqueness of this compound lies in its specific chemical structure and the presence of the dioxide functional group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H8N2O3 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
6-oxido-5-oxobenzo[c][1,2]benzodiazepin-5-ium-11-one |
InChI |
InChI=1S/C13H8N2O3/c16-13-9-5-1-3-7-11(9)14(17)15(18)12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
BLRHOBPRSQTUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3[N+](=O)N2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


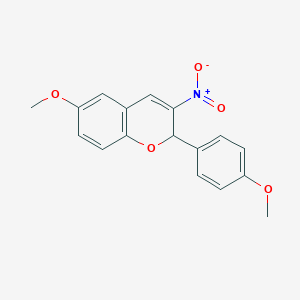
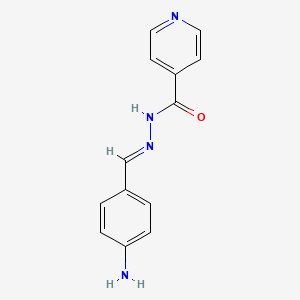
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)
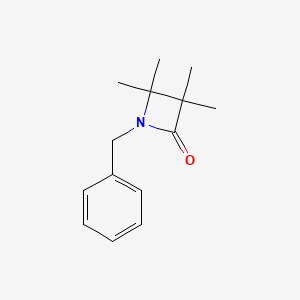
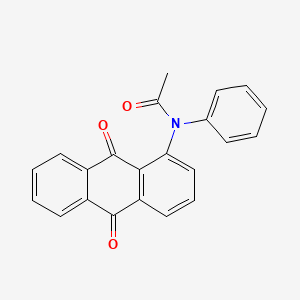
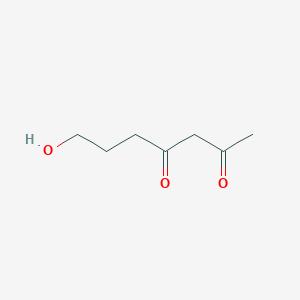
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
